3-(Chlorosulfonyl)-2-methylbenzoic acid

Description

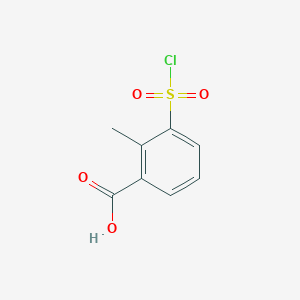

3-(Chlorosulfonyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl (-CH₃) group at the 2-position. This compound is characterized by its dual functional groups, which confer unique reactivity and physicochemical properties. The chlorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the methyl group introduces steric effects that influence solubility and molecular interactions. Market analyses highlight its growing industrial relevance, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

3-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRTIYKIQBYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631416-27-8 | |

| Record name | 3-(chlorosulfonyl)-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid. The reaction is carried out by treating 2-methylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: 2-methylbenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The solid product is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The isolation and purification steps are also scaled up, often involving continuous filtration and drying systems.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like hydrogen sulfide or sodium sulfite.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C).

Reduction: Reducing agents like hydrogen sulfide or sodium sulfite are used under acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Derivatives: Formed by substitution with alcohols.

Sulfonyl Derivatives: Formed by substitution with thiols.

Sulfonic Acid: Formed by reduction of the chlorosulfonyl group.

Carboxylic Acid: Formed by oxidation of the methyl group.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for:

- Substitution Reactions : The chloro and chlorosulfonyl groups can be replaced with other functional groups, enabling the creation of diverse derivatives.

- Reduction Reactions : The chlorosulfonyl group can be reduced to sulfonamides or sulfonic acids.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid.

Table 1: Common Reactions Involving 3-(Chlorosulfonyl)-2-methylbenzoic acid

| Reaction Type | Example Reaction | Products Formed |

|---|---|---|

| Substitution | Reaction with sodium hydroxide | Various substituted derivatives |

| Reduction | Reaction with lithium aluminum hydride | Sulfonamides or sulfonic acids |

| Oxidation | Reaction with potassium permanganate | Carboxylic acid derivatives |

Material Science

The compound is utilized in developing advanced materials with specific properties. Its reactivity facilitates the incorporation of functional groups into polymers or other materials, enhancing their performance characteristics.

Pharmaceuticals

This compound is investigated for its potential use in drug synthesis. It can serve as a building block for creating pharmaceuticals that target various biological pathways due to its electrophilic nature.

Case Study: Antimicrobial Activity

Preliminary tests have shown that this compound exhibits antimicrobial activity against several bacterial strains, including:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL

- Staphylococcus aureus : MIC of 25 µg/mL

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Agriculture

In agriculture, this compound is explored for developing agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides or fungicides that can enhance crop protection.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(Chlorosulfonyl)-2-methylbenzoic Acid

The positional isomer 5-(chlorosulfonyl)-2-methylbenzoic acid differs only in the placement of the chlorosulfonyl group (5-position vs. 3-position). This spatial variation alters steric and electronic effects:

Substituted Benzoic Acids with Halogen and Alkoxy Groups

5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic Acid

- Electronic Effects : The fluorine atom increases electronegativity, polarizing the aromatic ring and stabilizing negative charges during reactions. The methoxy group (-OCH₃) donates electrons via resonance, contrasting with the electron-withdrawing chlorosulfonyl group.

- Applications : Fluorine’s presence may improve bioavailability in pharmaceuticals, while methoxy groups are common in agrochemicals for enhanced soil mobility .

3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Para-Substituted Analog: p-(Chlorosulfonyl)benzoic Acid

Methyl-Substituted Benzoic Acids

2-Methylbenzoic Acid

- Solvent Interactions : In water-cyclohexane systems, 2-methylbenzoic acid shows reduced enthalpy (∆H⁰) and entropy (∆S⁰) changes compared to 4-isomers, suggesting steric twisting of the carboxyl group. This behavior contrasts with 3-(chlorosulfonyl)-2-methylbenzoic acid, where the chlorosulfonyl group may exacerbate steric effects .

3-Hydroxy-2-methylbenzoic Acid

Brominated and Acetic Acid Derivatives

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid

2-[3-(Chlorosulfonyl)phenyl]acetic Acid

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Melting Point (°C) | Key Functional Groups | CAS Number |

|---|---|---|---|

| This compound | Not reported | -SO₂Cl, -CH₃ | 1375471-82-1* |

| p-(Chlorosulfonyl)benzoic acid | 230 | -SO₂Cl (para) | 10130-89-9 |

| 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid | Not reported | -SO₂Cl, -F, -OCH₃ | 1375471-82-1 |

| 3-Hydroxy-2-methylbenzoic acid | 185–187 | -OH, -CH₃ | 603-80-5 |

Table 2: Market Analysis (2020–2025)

| Compound | Global Production (tons) | Key Applications |

|---|---|---|

| This compound | 1,200–1,500 | Pharmaceutical intermediates |

| 5-(Chlorosulfonyl)-2-methylbenzoic acid | 800–1,000 | Agrochemicals |

Research Findings and Contradictions

- Steric Effects: Evidence from methyl-substituted benzoic acids suggests solvent-dependent steric behavior. For example, 2-methylbenzoic acid shows minimal steric shielding in water-octanol but significant effects in water-cyclohexane . This implies that this compound’s reactivity may vary across solvent systems.

- Synthetic Utility : The chlorosulfonyl group’s versatility is highlighted in sulfonamide and sulfonate ester synthesis, as seen in SIRT2 inhibitors derived from 3-(chlorosulfonyl)benzoic acid analogs .

Biological Activity

3-(Chlorosulfonyl)-2-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a methyl-substituted benzoic acid framework. Its molecular formula is with a molecular weight of approximately 218.76 g/mol. The chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, including histone deacetylases (HDACs) and other targets involved in cancer progression. The sulfonyl group may facilitate binding to active sites, leading to altered enzymatic activity .

- Antioxidant Properties : Some derivatives of chlorosulfonyl benzoic acids exhibit antioxidant activity, which can protect cells from oxidative stress—a key factor in many diseases, including cancer and neurodegenerative disorders .

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting critical signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives showed promising results against several cancer cell lines. The derivatives exhibited IC50 values ranging from 10 µM to 30 µM, indicating effective growth inhibition. The mechanism was associated with the induction of apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid | Bromine substitution on the aromatic ring | Enhanced anticancer properties |

| 4-Chloro-3-sulfamoyl-2-methylbenzoic acid | Sulfamoyl group instead of chlorosulfonyl | Potentially different enzyme inhibition |

| 2-Methyl-4-chlorobenzoic acid | Lacks sulfonyl group | Lower reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chlorosulfonyl)-2-methylbenzoic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via chlorosulfonation of 2-methylbenzoic acid derivatives. For example, sulfonyl chloride groups can be introduced using chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions . Purification often involves recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) to achieve >95% purity. Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane) is recommended .

Q. How does the solubility of this compound vary across organic solvents, and what factors influence this?

- Methodology : While direct solubility data for this compound is limited, analogous studies on 2-methylbenzoic acid (log10c1,W = −2.06 in water) suggest that polar aprotic solvents (e.g., tetrahydrofuran, propylene carbonate) and alcohols (e.g., ethanol, 1-propanol) are optimal due to hydrogen-bonding interactions with the carboxylic acid and sulfonyl chloride groups . Solubility can be predicted using the Abraham model , with solute descriptors (S = 0.840, A = 0.420, B = 0.440) derived from similar benzoic acid derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H NMR (CDCl3) shows characteristic peaks: δ 2.6 ppm (singlet, CH3), δ 8.1–8.3 ppm (aromatic protons). <sup>13</sup>C NMR confirms sulfonyl (δ 55–60 ppm) and carboxylic acid (δ 170 ppm) groups .

- Mass Spectrometry : Exact mass (234.00205 g/mol) can be verified via HRMS (ESI<sup>+</sup>), with fragmentation patterns matching the sulfonyl chloride moiety .

- IR : Strong peaks at 1750 cm<sup>−1</sup> (C=O, carboxylic acid) and 1370/1180 cm<sup>−1</sup> (S=O stretching) .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group in this compound enable its use in pharmaceutical intermediates?

- Methodology : The sulfonyl chloride group undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters, key steps in synthesizing APIs like Bumetanide (a diuretic). For example, reaction with ethylamine in THF at 40°C yields sulfonamide derivatives, monitored by quenching aliquots in water and analyzing via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches can predict the physicochemical properties of this compound?

- Methodology : The Abraham solvation model calculates partition coefficients (log10P) and solubility using descriptors like polarizability (S), hydrogen-bond acidity (A), and basicity (B). For example, log10P in 1-octanol/water is estimated as 2.5 ± 0.2, aligning with experimental data for structurally related compounds . Molecular dynamics simulations (e.g., AMBER force field) can further model interactions in solvent mixtures .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

- Methodology : Discrepancies often arise from variations in reaction stoichiometry (e.g., excess chlorosulfonic acid) or workup protocols . A systematic approach includes:

- Replicating conditions from peer-reviewed syntheses (e.g., Tjeerd Barf et al.’s methods for sulfonyl chlorides ).

- Validating purity via orthogonal techniques (e.g., HPLC + elemental analysis).

- Using design of experiments (DoE) to optimize parameters like temperature and reaction time .

Q. What strategies improve the stability of this compound during storage?

- Methodology : The compound is moisture-sensitive due to the sulfonyl chloride group. Store under inert gas (argon) at −20°C in amber vials with desiccants (e.g., silica gel). Degradation products (e.g., sulfonic acids) can be monitored via <sup>1</sup>H NMR by observing new peaks at δ 1.2–1.5 ppm (aliphatic byproducts) .

Q. How is this compound utilized in synthesizing complex APIs, and what are the critical purification challenges?

- Methodology : It serves as a key intermediate in loop diuretics like Bumetanide. Critical steps include:

- Coupling reactions : React with amines (e.g., 3-aminobenzoic acid) in DMF at 60°C.

- Purification : Remove unreacted starting materials via flash chromatography (gradient elution: 10% → 40% ethyl acetate in hexane). Impurities (e.g., dimerized sulfonamides) are identified via LC-MS (QTOF) and minimized by controlling reaction pH (6.5–7.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.